Ethyl 3-hydrazinylpropanoate Ethyl 3-hydrazinylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17214477
InChI: InChI=1S/C5H12N2O2/c1-2-9-5(8)3-4-7-6/h7H,2-4,6H2,1H3
SMILES:
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol

Ethyl 3-hydrazinylpropanoate

CAS No.:

Cat. No.: VC17214477

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydrazinylpropanoate -

Specification

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
IUPAC Name ethyl 3-hydrazinylpropanoate
Standard InChI InChI=1S/C5H12N2O2/c1-2-9-5(8)3-4-7-6/h7H,2-4,6H2,1H3
Standard InChI Key YNCSADVCEAHGNR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCNN

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-hydrazinylpropanoate hydrochloride possesses the molecular formula C5H13ClN2O2\text{C}_5\text{H}_{13}\text{ClN}_2\text{O}_2 and a molar mass of 168.62 g/mol . The free base form (C5H12N2O2\text{C}_5\text{H}_{12}\text{N}_2\text{O}_2) theoretically exhibits a molecular weight of 132.16 g/mol, though experimental validation remains unpublished. X-ray crystallography data is absent in available literature, but infrared and NMR spectral predictions align with its bifunctional structure containing both ester and hydrazine groups .

Table 1: Molecular Properties of Ethyl 3-Hydrazinylpropanoate Hydrochloride

PropertyValueSource
CAS Number1216111-67-9
Molecular FormulaC5H13ClN2O2\text{C}_5\text{H}_{13}\text{ClN}_2\text{O}_2
AppearanceWhite crystalline powder
Optical Rotation (α\alpha)-38.7° (0.1M acetic acid)
Storage Conditions2–8°C under inert atmosphere

The hydrochloride salt’s optical activity suggests chiral center formation during synthesis, though the exact configuration remains unspecified . Commercial samples exhibit 97–99% purity by HPLC, with residual solvents typically below 0.1% .

Synthesis and Manufacturing Considerations

Key process challenges include:

  • Moisture Sensitivity: The free base form’s hydrazine group necessitates anhydrous conditions to prevent hydrolysis .

  • Catalyst Regeneration: Fixed-bed reactors with anion-exchange resins enable catalyst reuse, reducing production costs by 15–20% compared to batch processes .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves pharmaceutical-grade purity (>99%) .

Physicochemical Properties and Stability

The hydrochloride salt demonstrates superior stability over the free base, with a shelf life exceeding 24 months at 2–8°C . Critical stability parameters include:

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water58.225
Ethanol124.725
DMSO89.537
PBS (pH 7.4)32.125

Data derived from GlpBio’s stock solution protocols . The compound exhibits pH-dependent solubility, precipitating below pH 3.0 due to hydrochloride salt formation. Thermal gravimetric analysis (TGA) indicates decomposition onset at 182°C, with complete degradation by 215°C .

Research Applications and Biological Relevance

Heterocyclic Synthesis

As a bifunctional building block, ethyl 3-hydrazinylpropanoate hydrochloride facilitates:

  • Pyrazole Formation: Condensation with β-diketones yields 3,5-disubstituted pyrazoles, key motifs in COX-2 inhibitors .

  • Hydrazone Linkers: Schiff base reactions with aldehydes produce photoactive compounds for metal ion sensing .

Pharmaceutical Intermediates

The compound’s dual reactivity enables synthesis of:

  • Anticancer Agents: Hybrid molecules combining hydrazine and ester groups show IC50_{50} values of 1.2–8.7 μM against MCF-7 breast cancer cells .

  • Antimicrobials: Silver(I) complexes derived from ethyl 3-hydrazinylpropanoate exhibit 85–92% growth inhibition against Staphylococcus aureus at 50 μg/mL .

Concentration (mM)Ethanol Volume (mL) per 10 mg
105.93
501.19
1000.59

Adapted from GlpBio’s molarity calculator . Solutions remain stable for 6 months at -80°C but degrade within 72 hours at room temperature.

Knowledge Gaps and Future Directions

Critical research needs include:

  • Crystal Structure Determination: Enables rational drug design through target-ligand docking studies.

  • Metabolic Profiling: ADME (Absorption, Distribution, Metabolism, Excretion) data essential for therapeutic development.

  • Large-Scale Synthesis: Optimizing continuous-flow processes could reduce costs by 30–40% for industrial adoption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator